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SAMSA-Fluorescein(Mixture of 2 isomers)

Cat. No.: B1158755
M. Wt: 521.5
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Description

Historical Context and Evolution of Fluorescein-Based Probes in Scientific Inquiry

The journey of fluorescent probes in scientific research began with the synthesis of fluorescein (B123965) in 1871 by the German chemist Adolf von Baeyer. biotium.comfluorofinder.com Initially named "resorcinphthalein," this compound was noted for its intense yellow-green fluorescence. biotium.com However, its application in biological research did not occur for several decades. A pivotal moment came in 1941 when Dr. Albert Coons successfully conjugated fluorescein to antibodies to visualize bacterial antigens in tissue, a groundbreaking technique now known as immunofluorescence. biotium.com This achievement unlocked the potential of fluorescent molecules in biology, leading to an explosion in their use. biotium.com

Fluorescein became the foundational scaffold for a wide array of xanthene-based dyes. biotium.comiscientific.org Researchers sought to modify its structure to enhance properties like photostability, water solubility, and pH insensitivity, and to create probes for specific biological molecules and processes. biotium.comfluorofinder.com This led to the development of popular derivatives such as rhodamines, Oregon Green, and the Alexa Fluor® dyes. biotium.comfluorofinder.com A common strategy in creating fluorescein-based probes involves modifying or "capping" the molecule to render it non-fluorescent. nih.gov The fluorescence is then restored upon a specific reaction with a target analyte, providing a clear "turn-on" signal. nih.govacs.org This evolution from a simple dye to a platform for finely tunable and activatable probes has been critical for observing dynamic intracellular processes in living cells. acs.orgcancer.gov

Structural Characteristics and Isomeric Nature of SAMSA-Fluorescein (Mixture of 2 Isomers) in Research Design

SAMSA-Fluorescein, with the chemical name 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino)fluorescein, is a specialized derivative designed for thiol-related research. thermofisher.comchemicalbook.com A key feature is that it is supplied as a mixture of two isomers, a characteristic that researchers must consider in experimental design and data interpretation. chemicalbook.comfishersci.nl

Structurally, it consists of a fluorescein core linked to a succinoyl group which contains a protected sulfhydryl (thiol) group. chemicalbook.comfishersci.nl The thiol is protected by an acetyl group (S-acetylmercaptosuccinic anhydride (B1165640) or SAMSA moiety), which keeps it inert and prevents premature reactions. thermofisher.comrsc.org This protecting group can be removed under basic conditions, typically by incubation with a mild base like sodium hydroxide (B78521) (NaOH), to generate the reactive, free thiol-containing fluorescein. thermofisher.comrsc.org This "activated" form of the molecule is then ready to react with specific targets in a research setting. thermofisher.com The presence of the free thiol allows it to participate in thiol-disulfide exchange reactions or to be used in assays for other thiol-reactive groups. thermofisher.comnih.gov

The fluorescent properties of SAMSA-Fluorescein are characteristic of its fluorescein core. After conjugation, it exhibits an excitation maximum at approximately 495 nm and an emission maximum around 520 nm. thermofisher.com

Table 1: Physicochemical Properties of SAMSA-Fluorescein

Property Value Source
Full Chemical Name 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino)fluorescein thermofisher.comchemicalbook.com
Common Name SAMSA-Fluorescein thermofisher.com
Molecular Formula C₅₂H₃₈N₂O₁₈S₂ chemicalbook.comchemicalbook.com
Molecular Weight ~521 g/mol (for single unit) thermofisher.com
Appearance Yellow Solid chemicalbook.comchemicalbook.com
Excitation Maximum ~495 nm thermofisher.com
Emission Maximum ~520 nm thermofisher.com
Extinction Coefficient ~80,000 cm⁻¹M⁻¹ at 495 nm thermofisher.com

| Key Feature | Contains a protected thiol group, supplied as a mixture of 2 isomers | chemicalbook.comfishersci.nl |

Significance of Thiol-Reactive Fluorescent Probes in Contemporary Research

Thiol-containing molecules, such as the amino acids cysteine and homocysteine, and the tripeptide glutathione (B108866) (GSH), are fundamentally important in biology. researchgate.netrsc.orgacs.org They play critical roles in maintaining cellular redox homeostasis, acting as antioxidants, participating in enzyme catalysis, and engaging in detoxification processes. acs.orgnih.gov Abnormal concentrations of these biothiols are linked to a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. researchgate.netacs.org

Given their importance, the ability to detect and quantify thiols within their native biological environment is crucial. Fluorescent probes are particularly powerful tools for this purpose because they offer high sensitivity, simplicity, and the ability to visualize analytes in living cells with high spatial and temporal resolution. nih.govnih.govmdpi.com Thiol-reactive probes are designed to undergo a specific chemical reaction with the sulfhydryl group, leading to a change in their fluorescent properties. nih.gov Common reaction mechanisms include Michael addition, disulfide bond cleavage, and nucleophilic substitution. nih.gov

A significant challenge in the field is the selective detection of individual biothiols due to their structural similarities and vastly different cellular concentrations. rsc.org For instance, glutathione is the most abundant non-protein thiol, with intracellular concentrations in the millimolar (1–10 mM) range, whereas cysteine (30–200 μM) and homocysteine (5–15 μM) are present at much lower micro-molar levels. nih.govnih.gov This makes it difficult to detect the less abundant thiols without interference from GSH. Consequently, much research has focused on developing probes with high selectivity for a specific thiol. nih.govnih.gov

Scope and Objectives of Academic Research Utilizing SAMSA-Fluorescein

The primary application of SAMSA-Fluorescein in academic research is as a thiol-containing labeling reagent after its activation. Unlike probes that directly detect cellular thiols, SAMSA-Fluorescein is used to introduce a fluorescent, thiol-bearing tag onto other molecules. Its main objectives in research include:

Assaying Thiol-Reactive Groups: Activated SAMSA-Fluorescein is a valuable tool for quantifying thiol-reactive functional groups, such as maleimides and iodoacetamides, on proteins or other biomolecules. thermofisher.comchemicalbook.com By reacting the known, fluorescent thiol with a protein that has been modified with a maleimide (B117702) linker, researchers can determine the extent of the modification by measuring the resulting fluorescence.

Fluorescent Conjugation to Biomolecules: The compound is used to create fluorescently labeled biomolecules for various detection and tracking studies. In one notable study, activated SAMSA-Fluorescein was used to fluorescently label the carbohydrate moieties of the soluble CD4 glycoprotein (B1211001), which was then used in studies related to the HIV-1 envelope protein gp120. thermofisher.com

Probing Thiol Reactivity on Polymers: Researchers have used SAMSA-Fluorescein to confirm the presence and reactivity of engineered thiol groups on complex polymers. For example, it was employed in a thiol-disulfide exchange reaction to verify the successful synthesis of a thioethyl ether derivative of hyaluronan (HASH), a polymer designed for biomedical applications. nih.gov The resulting fluorescence provided clear evidence of accessible and reactive thiol groups on the polymer backbone. nih.gov

Table 2: Research Applications of SAMSA-Fluorescein

Research Objective Experimental Approach Example Study Source
Assay of maleimide moieties on proteins The acetyl protecting group is removed from SAMSA-Fluorescein to expose the thiol. This activated probe is then reacted with a protein containing maleimide groups. The resulting fluorescence is measured to quantify the labeling. General assay for protein modification thermofisher.comchemicalbook.comfishersci.nl
Fluorescent labeling of glycoproteins A heterobifunctional crosslinker is used to attach the activated SAMSA-Fluorescein to the carbohydrate portions of a glycoprotein. Labeling of soluble CD4 to study its interaction with HIV-1 gp120 thermofisher.com
Confirmation of thiol groups on biopolymers Activated SAMSA-Fluorescein is reacted with a newly synthesized polymer suspected to have free thiol groups. A strong fluorescent signal after purification confirms the presence and reactivity of the thiols. Characterization of a hyaluronan thioethyl ether derivative (HASH) nih.gov

| Surface modification of microdroplets | Activated SAMSA-Fluorescein is reacted with maleimide-functionalized microdroplets to create a fluorescent surface, demonstrating successful surface modification via thiol-maleimide click chemistry. | Development of a platform for modifying microfluidic droplets | rsc.org |

Properties

Molecular Formula

C₂₆H₁₉NO₉S

Molecular Weight

521.5

Synonyms

5-[[2-(and-3)-S-(acetylmercapto)succinoyl]amino]fluorescein

Origin of Product

United States

Synthetic Methodologies and Activation Mechanisms of Samsa Fluorescein

Chemical Synthesis Pathways for SAMSA-Fluorescein and its Isomers

The synthesis of SAMSA-Fluorescein is a multi-step process that involves the preparation of a functionalized fluorescein (B123965) core followed by its conjugation to a protected thiol-containing moiety.

The foundational structure, fluorescein, is traditionally synthesized via the acid-catalyzed condensation of resorcinol and phthalic anhydride (B1165640). nih.govwordpress.com To introduce a reactive handle for further modification, a substituted phthalic anhydride is used. The synthesis of the SAMSA-Fluorescein precursor, 5(6)-aminofluorescein, is achieved by reacting 4-nitrophthalic acid with resorcinol. This reaction is not regioselective and produces a mixture of 5-nitrofluorescein and 6-nitrofluorescein isomers. iscientific.org Subsequent reduction of the nitro groups yields the corresponding mixture of 5-aminofluorescein and 6-aminofluorescein. iscientific.org While separation of these isomers is possible, for many applications, including the synthesis of SAMSA-Fluorescein, the isomeric mixture is used. researchgate.net

The second key component is the S-(acetylmercapto)succinoyl group. This moiety is introduced by reacting the aminofluorescein mixture with S-acetylmercaptosuccinic anhydride. The anhydride reacts with the amino group on the fluorescein core to form a stable amide bond. This reaction results in the final product, a mixture of isomers based on both the point of attachment on the fluorescein ring (5- and 6- positions) and the succinoyl group (2- and 3- positions). thermofisher.com

Strategies for Acetyl Protecting Group Removal and Thiol Generation

The key feature of SAMSA-Fluorescein is its S-acetyl group, which protects the reactive thiol from premature oxidation or reaction. thermofisher.com To render the molecule active for conjugation, this protecting group must be removed to generate a free sulfhydryl group. This process is commonly referred to as activation.

The most prevalent strategy for removing the acetyl group is basic hydrolysis (saponification). researchgate.net This method involves treating the SAMSA-Fluorescein with a base, which hydrolyzes the thioester bond, releasing acetate and generating the thiol-containing fluorescein. thermofisher.comresearchgate.net This approach is favored because it is generally mild and effective, preserving other functional groups within the molecule. researchgate.net

A standard laboratory protocol for this activation involves the following steps:

Dissolving SAMSA-Fluorescein powder in a basic solution, such as 0.1 M Sodium Hydroxide (B78521) (NaOH). thermofisher.com

Incubating the solution at room temperature for a short period, typically around 15 minutes, to ensure complete removal of the acetyl group. thermofisher.com

Neutralizing the solution with an acid, for instance, concentrated Hydrochloric Acid (HCl), to bring the pH to a level suitable for subsequent reactions. thermofisher.com

Buffering the neutralized solution, often with a sodium phosphate (B84403) buffer to a pH of approximately 7, to maintain stability for conjugation reactions. thermofisher.com

Alternative reagents for basic hydrolysis include sodium methoxide in methanol or potassium carbonate in a water/methanol mixture. researchgate.net While acidic hydrolysis is another common deprotection strategy in organic chemistry, it is generally harsher and may not be suitable for complex molecules like fluorescein due to the risk of cleaving other acid-sensitive bonds. researchgate.net

Optimization of Activation Conditions for Research Applications

Optimizing the activation and subsequent conjugation of SAMSA-Fluorescein is crucial for achieving efficient and specific labeling in research applications. Several factors must be considered to maximize the yield and functionality of the final conjugate.

A primary consideration is the inherent instability of the newly generated thiol group. In the presence of oxygen, free thiols can readily oxidize to form disulfide bonds, rendering the molecule inactive for its intended conjugation. thermofisher.com Therefore, a critical optimization strategy is to activate only the amount of SAMSA-Fluorescein required for the immediate experiment. thermofisher.com Storing the activated solution, even for short periods, should be done under an inert atmosphere, such as nitrogen or argon, to prolong the life of the reactive thiol. thermofisher.com

The pH of the reaction environment is another key parameter. Fluorescein's fluorescence is highly pH-dependent, with a pKa of about 6.4. wordpress.comresearchgate.net For most biological assays, maintaining a pH near physiological levels (pH 7.0-7.5) is essential for both the stability of the target biomolecule and the optimal fluorescence of the dye. thermofisher.comnih.gov The neutralization and buffering step following base activation is therefore non-negotiable for successful applications. thermofisher.com

For protein conjugation reactions, the stoichiometry of the reactants should be optimized. It is generally recommended to use a 5- to 10-fold molar excess of activated SAMSA-Fluorescein relative to the thiol-reactive sites on the target protein. thermofisher.com This ensures that the labeling reaction proceeds to completion. The incubation time for conjugation is typically around 30 minutes at room temperature, but this may require adjustment depending on the specific reactivity of the target molecule. thermofisher.com

Table 1: Optimized Activation and Conjugation Parameters
ParameterConditionRationale/Notes
Activation Reagent0.1 M NaOHEffective for acetyl group removal. thermofisher.com
Activation Time15 minutes at Room TemperatureSufficient for complete deprotection. thermofisher.com
NeutralizationAdd concentrated HCl to neutralizeCritical for stopping the hydrolysis and preparing for buffering. thermofisher.com
Buffering0.5 M Sodium Phosphate, pH 7Maintains stable pH for conjugation and optimal fluorescence. thermofisher.com
Reagent StabilityActivate immediately before useThe generated thiol is susceptible to oxidation. thermofisher.com
Molar Ratio (Dye:Protein)5:1 to 10:1Ensures efficient labeling of the target molecule. thermofisher.com
Conjugation Time~30 minutes at Room TemperatureMay require optimization for specific targets. thermofisher.com

Purification and Characterization Techniques for Activated SAMSA-Fluorescein in Research

Following the conjugation reaction, it is essential to purify the labeled product to remove any unreacted dye and byproducts. Proper characterization is then required to confirm successful labeling and determine the properties of the conjugate.

Purification: A widely used method for separating the fluorescently labeled protein from excess, unreacted SAMSA-Fluorescein is size-exclusion chromatography, also known as gel filtration. thermofisher.com A Sephadex G-25 column is commonly employed for this purpose. thermofisher.com This technique effectively separates molecules based on their size; the larger protein conjugate elutes from the column first, while the smaller, unreacted dye molecules are retained longer and elute later.

Characterization: Several analytical techniques are used to characterize the purified conjugate.

UV-Visible Spectroscopy: This is a fundamental technique for confirming the presence of the fluorescein dye on the target molecule. Activated SAMSA-Fluorescein has characteristic excitation and emission maxima at approximately 495 nm and 520 nm, respectively. thermofisher.com Measuring the absorbance spectrum of the conjugate can confirm successful labeling. researchgate.net

Determination of Degree of Labeling (DOL): Spectrophotometry can be used to quantify the number of dye molecules attached to each protein molecule. The DOL is calculated using the Beer-Lambert law, based on the absorbance of the conjugate at the dye's maximum absorbance wavelength (~495 nm) and the known molar extinction coefficient of SAMSA-Fluorescein, which is approximately 80,000 cm⁻¹M⁻¹. thermofisher.com The protein concentration must also be determined, often by measuring its absorbance at 280 nm.

Table 2: Characterization Parameters for SAMSA-Fluorescein
TechniqueParameter MeasuredTypical Value/Method
UV-Visible SpectroscopyExcitation Maximum (λex)~495 nm thermofisher.com
Fluorescence SpectroscopyEmission Maximum (λem)~520 nm thermofisher.com
SpectrophotometryMolar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹ at 495 nm thermofisher.com
Gel Filtration ChromatographyPurificationSeparation using Sephadex G-25 thermofisher.com

Bioconjugation Chemistry and Derivatization Strategies with Samsa Fluorescein

Maleimide-Thiol Coupling Chemistry for SAMSA-Fluorescein Conjugation

The conjugation of activated SAMSA-Fluorescein relies on the Michael addition reaction, where the nucleophilic thiol group of the dye attacks the electron-deficient double bond of a maleimide (B117702) group on a target molecule, such as a protein or peptide. This reaction forms a stable carbon-sulfur (thioether) bond. thermofisher.com The process begins with the activation of SAMSA-Fluorescein to unmask the reactive thiol, which is then ready to couple with a maleimide-functionalized biomolecule. thermofisher.com

The efficiency and rate of the conjugation reaction between activated SAMSA-Fluorescein and a maleimide-derivatized molecule are influenced by several factors, including reactant concentrations and reaction time. The thiol-maleimide reaction is known for its rapid kinetics under optimal conditions. nih.gov

To drive the reaction towards completion and achieve high labeling efficiency, a molar excess of the activated SAMSA-Fluorescein is typically recommended. For protein conjugations, using a 5- to 10-fold molar excess of the activated dye relative to the maleimide moieties on the protein is a common strategy. thermofisher.com The reaction is generally allowed to proceed for approximately 30 minutes at room temperature to ensure sufficient coupling. thermofisher.com However, optimal reaction times can vary, with some protocols suggesting up to 2 hours to maximize yield, depending on the specific reactants involved. nih.gov Studies on similar maleimide-thiol conjugations have reported coupling efficiencies in the range of 70-90% when reaction conditions are optimized. nih.gov

Table 1: Typical Reaction Parameters for SAMSA-Fluorescein Conjugation

Parameter Recommended Condition Rationale Source(s)
Molar Ratio 5-10 fold excess of activated SAMSA-Fluorescein Drives the reaction equilibrium towards product formation. thermofisher.com
Reaction Time 30 minutes to 2 hours Allows for completion of the conjugation reaction. thermofisher.comnih.gov

| Temperature | Room Temperature | Provides sufficient energy for the reaction without denaturing most proteins. | thermofisher.comnih.gov |

The pH of the reaction environment is a critical parameter for successful conjugation. The process involves two distinct stages, each with its own optimal pH.

First, the activation of SAMSA-Fluorescein to deprotect the thiol group requires basic conditions. This is achieved by dissolving the compound in a basic solution, such as 0.1 M NaOH, and incubating for a short period (e.g., 15 minutes). thermofisher.com Following this activation, the solution must be neutralized and buffered for the subsequent conjugation step. thermofisher.com

For the conjugation reaction itself, a pH range of 6.5 to 7.5 is optimal. thermofisher.comnih.gov In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the maleimide group remains stable. thermofisher.com At pH values significantly above 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols. thermofisher.com Furthermore, the reactivity of maleimides towards primary amines also increases at more basic pH, reducing the chemoselectivity of the conjugation. thermofisher.comresearchgate.net Conversely, at acidic pH levels (e.g., below 6.0), the thiol group is protonated, reducing its nucleophilicity and significantly slowing down the desired Michael addition reaction. researchgate.net Common buffers used for this step include sodium phosphate (B84403) buffers. thermofisher.com

Table 2: Influence of pH on Thiol-Maleimide Conjugation

pH Range Effect on Reaction Consequence Source(s)
< 6.0 Thiol group is largely protonated (less nucleophilic). Reaction rate is significantly reduced. researchgate.net
6.5 - 7.5 Optimal balance of thiol reactivity and maleimide stability. Efficient and selective formation of stable thioether bond. thermofisher.comnih.gov

| > 7.5 | Increased rate of maleimide hydrolysis; increased reactivity towards amines. | Reduced conjugation efficiency and specificity. | thermofisher.com |

A primary recommendation is to activate only the amount of SAMSA-Fluorescein needed for the immediate reaction. thermofisher.com Once activated, the thiol-containing fluorescein (B123965) should be used promptly. If short-term storage of the activated dye is necessary, storing it as a frozen solution under an inert atmosphere, such as nitrogen or argon, can help prolong its reactivity by minimizing exposure to oxygen. thermofisher.com

Another common strategy for protecting thiol groups in solution is the addition of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), typically at a concentration of 1-10 mM. thermofisher.com EDTA prevents metal-catalyzed oxidation of thiols by sequestering trace metal ions that may be present in buffer solutions. thermofisher.com This is a general practice for maintaining the reactivity of sulfhydryl groups during bioconjugation reactions. thermofisher.comnih.gov

Conjugation to Proteins and Peptides for Research Probes

The conjugation of activated SAMSA-Fluorescein to proteins and peptides allows for the creation of fluorescent probes essential for a wide range of biological applications, including fluorescence microscopy and binding assays. fishersci.dethermofisher.comnih.gov The specificity of the labeling is determined by the location of the maleimide group on the target biomolecule. ox.ac.uk

Site-specific labeling ensures that the fluorescent probe is attached to a precise location on the protein or peptide, which is crucial for studying protein structure and function without causing significant perturbation. nih.govnih.gov The most common method for achieving site-specific labeling with the SAMSA-Fluorescein/maleimide system involves the use of cysteine residues. ox.ac.uk

Cysteine is a relatively rare amino acid in many proteins, and its unique thiol side chain provides a reactive handle for conjugation. nih.govresearchgate.net A cysteine residue can be introduced at a specific, solvent-accessible site in a protein's amino acid sequence using site-directed mutagenesis. nih.gov This engineered protein can then be reacted with a maleimide-containing crosslinker, preparing it for conjugation with activated SAMSA-Fluorescein. This approach allows for the precise placement of the fluorescent label. nih.govox.ac.uk

Beyond cysteine modification, more complex strategies can achieve site-specificity. For instance, activated SAMSA-Fluorescein was used to fluorescently label the carbohydrate moieties of the soluble CD4 glycoprotein (B1211001) (sCD4). thermofisher.com This was accomplished by using a heterobifunctional crosslinking reagent that first targeted the carbohydrate portion of the protein and then presented a maleimide group for reaction with the thiol-containing fluorescein. thermofisher.com This method enabled specific labeling away from the protein's active site, preserving its biological function. thermofisher.com For challenging targets like membrane proteins, where cysteine residues may be inaccessible, embedding the protein in a native-like nanodisc environment can maintain the accessibility of surface-exposed residues for efficient labeling. mdpi.com

After the conjugation reaction, it is important to determine the efficiency of the labeling, often expressed as the degree of labeling (DOL) or the dye-to-protein ratio. A straightforward and widely used method for this evaluation is UV-Visible spectrophotometry. thermofisher.comnih.gov

This method relies on measuring the absorbance of the purified protein-dye conjugate at two specific wavelengths: the absorbance maximum of the protein (typically at 280 nm) and the absorbance maximum of the fluorophore. For SAMSA-Fluorescein, the excitation and emission maxima are approximately 495 nm and 520 nm, respectively, and the absorbance maximum for calculating the DOL is 495 nm. thermofisher.com The degree of labeling can be calculated using the Beer-Lambert law with the known molar extinction coefficient of the dye. thermofisher.com For SAMSA-Fluorescein, the molar extinction coefficient at 495 nm is approximately 80,000 cm⁻¹M⁻¹. thermofisher.com

Following the conjugation reaction, unreacted dye must be separated from the labeled protein, which is commonly achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis. thermofisher.com The efficiency of conjugation can also be assessed by quantifying the amount of unbound dye in the reaction mixture using techniques like liquid chromatography. nih.gov

Table 3: Properties of SAMSA-Fluorescein for Conjugation Evaluation

Property Value Relevance Source(s)
Molecular Weight ~521 g/mol Used in molar calculations for the reaction. thermofisher.com
Excitation Maximum ~495 nm Wavelength for exciting the fluorophore in fluorescence applications. thermofisher.com
Emission Maximum ~520 nm Wavelength for detecting the emitted fluorescence. thermofisher.com

| Molar Extinction Coefficient | ~80,000 cm⁻¹M⁻¹ (at 495 nm) | Constant used to calculate the concentration of conjugated dye via absorbance. | thermofisher.com |

Derivatization of Polysaccharides and Carbohydrate Moieties

The fluorescent labeling of polysaccharides and carbohydrate moieties is a critical technique for investigating their structure, function, and behavior in complex biological systems. By attaching a fluorescent reporter like SAMSA-fluorescein, researchers can visualize and track these biomolecules, aiding in studies of cell surface interactions, glycoprotein analysis, and transmembrane transport.

The derivatization of carbohydrates typically involves targeting reactive functional groups. A common strategy is to react with the aldehyde or ketone group present at the reducing end of a saccharide. nih.govbiotium.com While some fluorophores are designed to react directly with these carbonyls, SAMSA-fluorescein's utility lies in its thiol-reactive nature after activation. fishersci.nl The primary amine on the fluorescein core of the SAMSA reagent is modified with a succinoyl linker containing a protected sulfhydryl group (S-acetylmercaptosuccinic acid). thermofisher.com This protected thiol can be deprotected (activated) by treatment with a base, such as sodium hydroxide (B78521), to generate a free thiol group, which can then react with a suitable electrophile. thermofisher.com

A key strategy for labeling carbohydrate moieties with SAMSA-fluorescein involves the use of a heterobifunctional crosslinking reagent. This approach was successfully employed to create a fluorescent conjugate of the soluble form of the glycoprotein CD4 (sCD4). thermofisher.com In this method, the crosslinker first reacts with the carbohydrate portions of the glycoprotein, introducing a thiol-reactive group (such as a maleimide). The activated, thiol-containing SAMSA-fluorescein is then covalently coupled to this newly introduced site. thermofisher.com This indirect labeling strategy effectively attaches the fluorescein probe to the glycan part of the molecule without altering the protein's primary structure and biological affinity. thermofisher.com While specific examples with SAMSA-fluorescein are focused, the broader field has seen various polysaccharides like dextran (B179266), heparin, and hyaluronic acid derivatized with other fluorophores, highlighting the wide applicability of fluorescent labeling in polysaccharide research. nih.gov

Coupling to Polymeric Materials and Nanostructures for Advanced Probes

The conjugation of fluorophores to synthetic polymers and inorganic nanostructures is a rapidly advancing field aimed at creating sophisticated probes for sensing and imaging. These advanced materials often exhibit enhanced stability, unique optical properties, and improved biocompatibility compared to free dyes. nih.gov

SAMSA-fluorescein has been successfully coupled to nanostructures to develop novel biosensors. researchgate.net Research has demonstrated the attachment of SAMSA-fluorescein to upconverting phosphors (UCPs), which are inorganic nanocrystals capable of converting low-energy near-infrared (NIR) light into higher-energy visible light emission. researchgate.net This conjugation creates a hybrid material that leverages the properties of both the fluorophore and the nanoparticle. researchgate.net

For example, such conjugates have been explored for creating ratiometric biosensors. In one application, large poly(acrylic acid)-capped UCNPs were used in conjunction with an acceptor dye for the detection of Fe²⁺ ions. researchgate.net The principle relies on the overlap between the emission spectrum of the UCNP and the absorption spectrum of the acceptor, enabling detection through changes in the UCNP's emission response. researchgate.net The covalent attachment of SAMSA-fluorescein to these types of nanostructures is a critical step in the design of such advanced probes, enabling sensitive and selective detection of analytes in various samples. researchgate.net

Analytical Methodologies for Characterizing SAMSA-Fluorescein Conjugates

Spectroscopic techniques are fundamental for confirming the successful conjugation of SAMSA-fluorescein to a target molecule and for quantifying the extent of labeling. The analysis relies on the intrinsic photophysical properties of the fluorescein core, which are influenced by its chemical environment. mdpi.comyoutube.com

UV-Visible (UV-Vis) absorption spectroscopy measures the amount of light absorbed by the conjugate at specific wavelengths. youtube.com The degree of labeling can be determined by measuring the absorbance of the conjugate at the wavelength of maximum absorption (λmax) for the dye and applying the Beer-Lambert law. thermofisher.com For SAMSA-fluorescein, the molar extinction coefficient—a measure of how strongly it absorbs light—is approximately 80,000 cm⁻¹M⁻¹ at its absorption maximum. thermofisher.com Upon conjugation to a substrate like a nanophosphor, changes in the UV-Vis spectrum, such as shifts in the absorption peak, can be observed, providing evidence of covalent attachment. researchgate.net

Fluorescence spectroscopy, which measures the light emitted by the sample after excitation, is even more sensitive. It provides information on the conjugate's emission properties. Activated SAMSA-fluorescein exhibits characteristic excitation and emission maxima, which are essential for its detection. thermofisher.com The comparison of the excitation and emission spectra before and after conjugation helps to confirm the formation of the desired product and to ensure that the fluorophore remains fluorescently active. mdpi.com

Table 1: Spectroscopic Properties of SAMSA-Fluorescein

PropertyValueReference
Excitation Maximum (λex)~495 nm thermofisher.com
Emission Maximum (λem)~520 nm thermofisher.com
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹ thermofisher.com
Molecular Weight521.49 g/mol scbt.comscbt.com
Molecular FormulaC₂₆H₁₉NO₉S scbt.comscbt.com

After the conjugation reaction, it is crucial to separate the labeled product from unreacted dye and other reagents and to verify its purity. Chromatographic and electrophoretic methods are standard for this purpose.

Chromatographic Techniques: Size-exclusion chromatography (SEC), also known as gel filtration, is a widely used method for purifying conjugates. thermofisher.com This technique separates molecules based on their size. For instance, a Sephadex G-25 column can effectively separate a high-molecular-weight SAMSA-fluorescein-labeled protein or polysaccharide from the much smaller, unreacted dye molecules. thermofisher.com The conjugate elutes from the column first, followed by the free dye, allowing for the collection of a purified product.

Electrophoretic Techniques: Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique for analyzing labeled biomolecules, particularly proteins and nucleic acids. nih.gov For carbohydrate analysis, a specialized version known as Fluorophore-Assisted Carbohydrate Electrophoresis (FACE or PAGEFS) is particularly powerful. nih.gov In this method, saccharides are labeled with a fluorophore and then separated by PAGE with high resolution. nih.gov This technique can resolve complex mixtures of oligosaccharides, providing a distinct "profile" or fingerprint of the glycans cleaved from a glycoprotein. nih.gov While many FACE applications use specific dyes like ANTS or AMAC, the principle is applicable to other fluorescently labeled carbohydrates. nih.gov The labeled bands in the gel can be visualized directly under UV light, avoiding the need for post-electrophoretic staining and providing a sensitive detection method. nih.govnih.gov

Table 2: Comparison of Analytical Techniques for Conjugate Characterization

TechniquePrinciplePrimary UseAdvantagesReference
Gel Filtration Chromatography Separation based on molecular sizePurification of conjugate from free dyeEfficient removal of low MW impurities; gentle conditions preserve conjugate integrity. thermofisher.com
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size, charge, and conformationPurity assessment and analysis of labeled proteins/carbohydratesHigh resolution; allows for visual confirmation of labeling; can provide oligosaccharide profiles (FACE). nih.govnih.gov

Applications of Samsa Fluorescein in Chemical Biology and Biochemistry Research

Elucidation of Protein Structure and Function through Fluorescent Labeling

Fluorescent labeling of proteins is a powerful technique to study their structure, function, and dynamics. SAMSA-Fluorescein serves as a key reagent in this area, particularly for probing proteins containing specific reactive groups.

Probing Thiol-Containing Residues in Protein Research

SAMSA-Fluorescein is particularly useful for labeling proteins through their thiol-containing residues, primarily cysteine. thermofisher.comnih.gov The process involves the activation of SAMSA-Fluorescein to expose its thiol group, which can then react with thiol-reactive groups introduced into a protein. thermofisher.com

A notable application involves the fluorescent labeling of the soluble form of the glycoprotein (B1211001) CD4 (sCD4). In a study by Chamow and colleagues, activated SAMSA-Fluorescein was used to create a fluorescent conjugate of sCD4. thermofisher.com This was achieved using a heterobifunctional crosslinking reagent, which allowed for the specific labeling of the carbohydrate moieties of sCD4. thermofisher.com A key finding of this research was that this labeling strategy did not impair the affinity of sCD4 for the HIV-1 envelope protein gp120, demonstrating the utility of SAMSA-Fluorescein in producing functionally active fluorescent protein conjugates for interaction studies. thermofisher.com

Studies of Protein Conformational Dynamics and Interactions

The fluorescence of a probe like fluorescein (B123965) can be sensitive to its local environment. Changes in protein conformation can alter this environment, leading to changes in the fluorescence signal, such as intensity or polarization. While studies have shown that interpreting the fluorescence changes of fluorescein in terms of specific protein motions can be complex, the use of thiol-reactive probes remains a valuable tool for detecting conformational changes. thermofisher.com

Although direct and detailed studies using SAMSA-Fluorescein to extensively map protein conformational dynamics are not widely documented in readily available literature, the principle of using environmentally sensitive fluorescent probes attached to specific residues is a well-established method for studying such changes. By attaching activated SAMSA-Fluorescein to a cysteine residue in a protein, researchers can monitor fluorescence changes upon ligand binding, protein-protein interaction, or other events that trigger conformational shifts.

Development of Fluorescent Assays for Thiol-Reactive Moieties

A primary application of SAMSA-Fluorescein is in the development of assays to quantify thiol-reactive groups, such as maleimides and iodoacetamides, on biomolecules. thermofisher.comchemicalbook.com This is based on the specific reaction between the activated thiol of SAMSA-Fluorescein and these reactive groups.

Quantification of Maleimide (B117702) and Iodoacetamide (B48618) Groups in Biomolecules

Proteins are often modified with maleimide or iodoacetamide groups to facilitate conjugation with other molecules. It is often necessary to determine the number of these reactive groups incorporated into a protein. Activated SAMSA-Fluorescein can be used for this purpose. thermofisher.comchemicalbook.com The assay involves reacting the modified protein with an excess of activated SAMSA-Fluorescein. The amount of fluorescein incorporated can then be determined spectrophotometrically, providing a measure of the number of maleimide or iodoacetamide groups on the protein. thermofisher.com

Illustrative Data for a Maleimide Quantification Assay:

N-ethylmaleimide (nmol)Relative Fluorescence Units (RFU)
050
1250
2.5600
51200
7.51750
102300

This table provides representative data for a standard curve that could be generated in an assay to quantify maleimide groups using a thiol-containing fluorescein probe. The data illustrates a linear relationship between the amount of maleimide and the fluorescence signal.

Thiol Content Determination in Biological Samples

The activated thiol group on SAMSA-Fluorescein can also be used to quantify the total thiol content in biological samples. This involves a reverse assay where the sample is reacted with a known excess of a thiol-reactive compound, and the remaining unreacted compound is then quantified by reacting it with activated SAMSA-Fluorescein. Alternatively, a competitive assay format can be designed. The fluorescence intensity would be inversely proportional to the thiol content in the sample.

Investigation of Biomolecule-Biomolecule Interactions using SAMSA-Fluorescein Conjugates

Once a biomolecule is labeled with SAMSA-Fluorescein, the resulting fluorescent conjugate can be used to study its interactions with other molecules. thermofisher.com Fluorescence-based techniques such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) are powerful methods for quantifying binding affinities and studying the dynamics of these interactions.

As mentioned previously, the fluorescent labeling of sCD4 with SAMSA-Fluorescein without affecting its binding to the HIV-1 envelope protein gp120 is a prime example of this application. thermofisher.com This fluorescently labeled sCD4 can be used in binding assays to study the kinetics and thermodynamics of the sCD4-gp120 interaction, which is a critical event in HIV-1 entry into host cells.

Ligand-Receptor Binding Studies

The specific interaction between a ligand and its receptor is fundamental to countless biological processes. Fluorescently labeled ligands are powerful tools for studying these interactions, providing insights into binding affinity, kinetics, and receptor stoichiometry. nih.gov SAMSA-fluorescein can be used to create such fluorescent probes.

A notable example involves the study of the interaction between the soluble form of the glycoprotein CD4 (sCD4) and the HIV-1 envelope protein gp120. thermofisher.com Researchers utilized activated SAMSA-fluorescein to create a fluorescent conjugate of sCD4. By employing a heterobifunctional crosslinking reagent, they successfully labeled the carbohydrate portions of sCD4. Crucially, this labeling strategy did not interfere with the natural binding affinity of sCD4 for its receptor, gp120. thermofisher.com This demonstrates the utility of SAMSA-fluorescein in producing functional, fluorescently-tagged ligands that can be used to probe sensitive biological interactions without perturbing them.

The general principle of using fluorescently labeled ligands is further validated in studies using techniques like Fluorescence Correlation Spectroscopy (FCS). nih.gov FCS can determine binding constants and stoichiometry by measuring the diffusion of fluorescently labeled ligands as they bind to larger receptor molecules. nih.gov While these studies may use various fluorescein derivatives, the core methodology relies on the attachment of a fluorescent reporter, a role for which SAMSA-fluorescein is well-suited due to its specific thiol-reactivity. thermofisher.comnih.gov

Enzymatic Activity Monitoring

Monitoring the activity of enzymes is crucial for understanding disease mechanisms and for drug discovery. nih.govnih.gov Fluorescence-based assays offer a sensitive method for this purpose. nih.gov These assays often work by detecting a change in the fluorescence signal as an enzyme processes a specifically designed substrate.

SAMSA-fluorescein can be integrated into such assays. For instance, a substrate for a particular enzyme could be synthesized to include a maleimide group. This maleimide-containing substrate could then be labeled with activated SAMSA-fluorescein. The enzymatic modification of the substrate—such as cleavage or another chemical transformation—could lead to a change in the local environment of the fluorescein molecule, resulting in a measurable change in fluorescence intensity or polarization. This change directly correlates with the rate of the enzymatic reaction.

This approach is particularly valuable for studying enzymes that are otherwise difficult to analyze, such as integral membrane proteins. nih.gov A sensitive, continuous assay allows for high-throughput screening of potential enzyme inhibitors, which is a cornerstone of modern drug development. nih.gov

Application in Hyaluronan Chemistry Research

Hyaluronan (HA) is a major glycosaminoglycan in the extracellular matrix, involved in processes ranging from tissue hydration to cell signaling in inflammation and cancer. nih.govnih.gov The biological function of HA is often dependent on its molecular size. nih.gov Therefore, methods to label and track HA are essential for research.

Fluorescence techniques are used to investigate the physicochemical properties of HA solutions. nih.gov For example, confocal fluorescence recovery after photobleaching (confocal-FRAP) has been used with fluoresceinamine-labeled HA to measure diffusion coefficients and understand the molecular basis of its solution properties. nih.gov

SAMSA-fluorescein provides a means to label HA for such studies. Hyaluronan can be chemically modified to introduce thiol-reactive groups, such as maleimides. Activated SAMSA-fluorescein can then be specifically conjugated to these sites. The resulting fluorescently-tagged HA can be used to study its distribution in tissues, its uptake by cells, or its interaction with HA-binding proteins and receptors like CD44 and RHAMM, which are critical in disease progression. nih.gov

Studies on Polyethylene (B3416737) Glycol (PEG) Conjugation to Biomolecules

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacological properties of biotherapeutics. nih.govtosohbioscience.com PEGylation can increase a drug's solubility and serum half-life while reducing its immunogenicity. tosohbioscience.commedrxiv.org Accurate characterization of the resulting PEG-protein conjugates is a major analytical challenge. nih.govtosohbioscience.com

A critical parameter for any PEGylated protein is the degree of PEGylation—the average number of PEG molecules attached to each protein. nih.govtosohbioscience.com SAMSA-fluorescein has been employed in a substitution method to quantify this parameter for PEGylated monoclonal antibodies. nih.gov

In a study involving the antibodies trastuzumab and pertuzumab, researchers first attached a hydrazide-functionalized PEG to aldehyde groups generated on the antibody's Fc domain. nih.gov To determine the number of attached PEG molecules, the remaining unreacted functional groups on the PEG-antibody conjugate were reacted with an excess of activated SAMSA-fluorescein. After removing the excess dye, the amount of bound fluorescein was quantified spectrophotometrically. By comparing the absorbance of the labeled conjugate to a standard, the degree of substitution, and thus the degree of PEGylation, could be calculated. nih.gov

This method yielded a PEG-to-antibody ratio of 1.48 ± 0.12 for trastuzumab. nih.gov However, the study also noted that this chemical labeling method appeared less reliable than analysis by MALDI mass spectrometry, which indicated that there were two PEG molecules per antibody. nih.gov

MethodAnalyteFindingCitation
SAMSA-Fluorescein Substitution PEGylated TrastuzumabDegree of PEGylation: 1.48 ± 0.12 nih.gov
MALDI Mass Spectrometry PEGylated TrastuzumabDegree of PEGylation: 2 nih.gov

The act of conjugating molecules—whether they are PEG chains or fluorescent dyes—to a protein can impact the protein's biological function and physical properties. nih.govnih.gov While SAMSA-fluorescein is used as an analytical tool to characterize PEGylation, it's important to consider that the labeling process itself, or the primary modification (PEGylation), can alter the conjugate. nih.gov

Studies have shown that labeling antibodies with fluorescent dyes can decrease their binding affinity for their target antigen. nih.gov This effect is often dependent on the degree of labeling (DOL); a higher number of attached fluorophores can lead to a greater reduction in affinity. nih.gov For example, investigations with AlexaFluor dyes showed that increasing the DOL negatively impacted antibody affinity and could lead to fluorescence self-quenching. nih.gov

Role of Samsa Fluorescein in Advanced Analytical Methodologies

Fluorescence Derivatization for Detection and Quantification of Analytes

Fluorescence derivatization is a strategy used to chemically modify a non-fluorescent analyte to produce a fluorescent product. This conversion allows for highly sensitive detection using fluorescence spectroscopy. jasco-global.com Reagents like SAMSA-Fluorescein are instrumental in this process, providing the fluorescent moiety that is attached to the analyte of interest.

A classic and widely used method for the derivatization of primary amino compounds is the reaction with o-phthalaldehyde (B127526) (OPA). nih.govoup.com In this reaction, OPA reacts with a primary amine in the presence of a thiol nucleophile at an alkaline pH to rapidly form a highly fluorescent isoindole derivative. oup.comnih.gov This reaction is a cornerstone of amino acid analysis due to its speed and the high quantum yield of the resulting products. jascoinc.com

The general mechanism for OPA derivatization is as follows:

Reactants : o-Phthalaldehyde (OPA), a primary amine (analyte), and a thiol (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine). nih.govresearchgate.net

Conditions : Alkaline pH (typically pH 9-10.5), aqueous solution. nih.govoup.com

Product : A fluorescent 1-alkylthio-2-alkyl-substituted isoindole. nih.gov

While simple thiols are standard for this reaction, the mechanism highlights the essential role of a thiol group in forming the fluorescent adduct. SAMSA-Fluorescein, upon deacetylation, possesses such a thiol group, which it utilizes for its own conjugation chemistries, primarily for labeling proteins and other molecules with thiol-reactive moieties like maleimides or iodoacetamides. thermofisher.com

A primary advantage of fluorescence derivatization is the significant enhancement of detection sensitivity. jasco-global.com Many biologically important molecules, including amino acids and neurotransmitters, lack native fluorescence, making their detection by other methods less sensitive. jasco-global.comnih.gov By tagging these molecules with a fluorophore, either through reactions like OPA derivatization or by conjugation with a dye like activated SAMSA-Fluorescein, their detection limits can be lowered by several orders of magnitude into the picomole or even femtomole range. jascoinc.com This high sensitivity is crucial for analyzing analytes present in trace amounts in complex biological samples, such as microdialysates from brain tissue. nih.govnih.gov For instance, HPLC with fluorescence detection is noted for its simplicity and high sensitivity in amino acid analysis. jascoinc.com The use of laser-induced fluorescence (LIF) detection in capillary electrophoresis offers some of the most sensitive detection available, capable of analyzing nanoliter-volume samples. yorku.ca

Table 1: Comparison of Detection Limits for Analytical Methods

Analyte Group Method Derivatization Reagent Typical Limit of Detection (LOD)
Amino Acids HPLC-UV OPA 10 pmol
Amino Acids HPLC-FLD OPA 21-49 fmol/µL jascoinc.com
Biogenic Amines HPLC-FLD Dansyl Chloride 0.3-75.0 ng/mL researchgate.net

The analysis of neurotransmitters and other biogenic amines is critical in neuroscience research. nih.gov These molecules often exist at low concentrations and require highly sensitive analytical methods for accurate quantification. nih.gov Fluorescence derivatization with OPA is a well-established technique for this purpose, particularly for primary amino acids like glutamate (B1630785) and GABA, as well as biogenic amines containing primary amine groups. nih.govnih.govresearchgate.net The method's high sensitivity and selectivity make it suitable for quantifying these neurotransmitters in complex matrices such as brain homogenates and microdialysis samples. nih.govresearchgate.net

Table 2: Examples of Neurotransmitters Analyzed via Fluorescence Derivatization

Neurotransmitter / Amine Derivatization Method Analytical Technique
Glutamate OPA Pre-column Derivatization HPLC-FLD researchgate.net
γ-aminobutyric acid (GABA) OPA Pre-column Derivatization HPLC-FLD nih.gov
Dopamine Dansyl Chloride Derivatization HPLC-FLD researchgate.net
Serotonin (5-hydroxytryptamine) Dansyl Chloride Derivatization HPLC-FLD researchgate.net
Histamine Dansyl Chloride Derivatization HPLC-FLD researchgate.net

Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC) with SAMSA-Fluorescein Detection

Once an analyte has been labeled with a fluorescent tag such as SAMSA-Fluorescein, it must be separated from the reaction mixture and quantified. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful separation techniques that are frequently coupled with fluorescence detection for this purpose. chromatographyonline.comsciex.com In these systems, the labeled analytes are separated based on their physicochemical properties and then pass through a detector where a light source excites the fluorophore and the emitted light is measured. tandfonline.com

A significant analytical challenge arises from the chemical nature of SAMSA-Fluorescein itself. The reagent is synthesized and sold as a mixture of two structural isomers, specifically 5-((2-S-(acetylmercapto)succinoyl)amino)fluorescein and 5-((3-S-(acetylmercapto)succinoyl)amino)fluorescein. thermofisher.com

When this isomeric mixture is used to label a single, pure analyte, two distinct derivatized products are formed. These two products will have identical mass but may differ slightly in their three-dimensional structure and polarity due to the different attachment point on the succinoyl linker. This can lead to the following challenges during analysis:

Peak Splitting : In a high-resolution HPLC or CE separation, a single analyte may appear as two closely eluting peaks instead of one sharp peak.

Peak Broadening : If the separation system lacks sufficient resolving power, the two isomeric products may co-elute, resulting in a broadened peak that can compromise quantification accuracy and detection limits.

This phenomenon complicates data interpretation and requires the use of highly efficient separation methods to either resolve the two peaks for individual quantification or to ensure they merge into a single, reproducible peak for combined quantification.

To overcome the resolution challenges posed by the isomeric nature of SAMSA-Fluorescein and to achieve robust and reliable quantification, the separation parameters in both HPLC and CE must be carefully optimized.

For HPLC analysis, optimization strategies include:

Mobile Phase Composition : Adjusting the ratio of the aqueous buffer and organic modifier (e.g., acetonitrile (B52724) or methanol) in reversed-phase HPLC can alter the selectivity between the isomeric derivatives. thaiscience.infonih.gov

pH of Mobile Phase : The pH of the buffer can influence the ionization state of both the analyte and the fluorescein (B123965) tag, affecting their retention behavior. jascoinc.com

Column Temperature : Increasing the column temperature can improve peak shape and efficiency but may also alter selectivity. chromatographyonline.com

Stationary Phase : Selecting a column with a different stationary phase (e.g., C8 vs. C18, or a phenyl column) can provide different selectivity for the isomers. nih.gov

For CE analysis, key parameters for optimization are:

Background Electrolyte (BGE) pH : The pH of the BGE is a critical parameter that determines the charge of the analytes and the magnitude of the electroosmotic flow (EOF), directly impacting migration times and resolution. mdpi.com

BGE Concentration and Additives : Varying the buffer concentration and adding organic solvents (e.g., acetonitrile) or other modifiers to the BGE can significantly improve separation efficiency and selectivity. researchgate.net

Applied Voltage : Optimizing the separation voltage can improve resolution and analysis time, though excessive voltage can lead to Joule heating and band broadening. mdpi.com

Through systematic optimization of these parameters, it is possible to develop a robust analytical method that provides adequate resolution of the fluorescently labeled analytes for accurate quantification. sciex.comchromatographyonline.com

Development of Fluorescent Sensors and Biosensors Utilizing SAMSA-Fluorescein

The unique chemical architecture of SAMSA-Fluorescein, a mixture of two isomers of 5-((2-(and-3)-S-(acetylmercapto)succinoyl)amino)fluorescein, positions it as a valuable reagent in the development of advanced fluorescent sensors and biosensors. thermofisher.comfishersci.nlscbt.com Its core structure combines the high quantum yield and well-characterized spectral properties of fluorescein with a reactive thiol group that is temporarily protected by an acetyl group. thermofisher.com This design allows for controlled conjugation to other molecules or surfaces, a critical feature in sensor fabrication.

The operational principle of SAMSA-Fluorescein in sensing applications hinges on the deprotection of its acetyl group to expose a free sulfhydryl (thiol) group. thermofisher.com This process is typically achieved by incubation with a base, such as sodium hydroxide (B78521). thermofisher.com Once activated, this thiol-containing fluorescein becomes a reactive tool for creating fluorescent conjugates with proteins or for assaying for the presence of maleimide (B117702) and iodoacetamide (B48618) groups. thermofisher.comfishersci.nl The excitation and emission maxima of SAMSA-Fluorescein are approximately 495 nm and 520 nm, respectively, placing its fluorescence within the visible spectrum, which is readily detectable by standard instrumentation. thermofisher.com

Sensing of Specific Chemical Species

The reactive thiol group, exposed after deacetylation, is the key to SAMSA-Fluorescein's potential for sensing specific chemical species. thermofisher.com While primarily marketed for protein conjugation, its fundamental chemistry allows for its adaptation in sensors designed to detect analytes that selectively react with thiols. This could include certain metal ions, reactive oxygen species, or specific organic molecules containing thiol-reactive functional groups.

The general mechanism for such a sensor would involve a change in the fluorescence properties of the fluorescein molecule upon the reaction of the thiol group with the target analyte. For instance, the binding of a heavy metal ion to the thiol could lead to fluorescence quenching or enhancement. This change in fluorescence intensity would then be proportional to the concentration of the analyte, forming the basis of a quantitative assay.

A related compound, S-Acetylmercaptosuccinic anhydride (B1165640) (SAMSA), which shares the acetyl-protected thiol functionality but lacks the fluorescein reporter, has been successfully used to modify antibodies for biosensor applications. In one study, SAMSA was used to create a thiol-linked antibody that could be directly immobilized on a gold surface for the electrochemical detection of the pancreatic cancer biomarker Glypican-1. nih.gov This demonstrates the utility of the SAMSA chemical moiety for creating stable, oriented biomolecule attachments, a principle that is directly applicable to developing fluorescent sensors using SAMSA-Fluorescein. By replacing the electrochemical detection with fluorescence measurement, a similar system could be envisioned for detecting a wide array of target molecules.

Table 1: Potential Analytes for SAMSA-Fluorescein-Based Sensors

Analyte ClassPotential Sensing Mechanism
Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Fluorescence quenching or enhancement upon binding to the thiol group.
Thiol-Reactive CompoundsCovalent bond formation leading to a change in the fluorophore's microenvironment and thus its fluorescence signal.
Proteins with Specific Binding SitesConjugation to a specific protein whose conformation, and thus the fluorescein's fluorescence, is altered upon binding to a target analyte.

Integration into Microfluidic Devices for High-Throughput Analysis

The integration of fluorescent probes into microfluidic devices has revolutionized high-throughput analysis by enabling the rapid and automated screening of minute sample volumes. nih.govyoutube.com SAMSA-Fluorescein is a candidate for such applications due to its ability to be covalently anchored within the microchannels of these devices.

The exposed thiol group on activated SAMSA-Fluorescein can be used to immobilize the fluorescent dye onto the surface of a microfluidic chip, which might be made of glass or a polymer and functionalized with a thiol-reactive surface chemistry. This creates a localized sensor spot within the device. As different analytes flow past this spot, any interaction with the immobilized SAMSA-Fluorescein that alters its fluorescence can be detected by an integrated microscope or fluorescence reader. youtube.com This setup allows for continuous or sequential measurements, making it ideal for high-throughput screening applications.

For example, a microfluidic device could be designed with multiple channels, each containing immobilized SAMSA-Fluorescein conjugated to a different capture molecule (e.g., an antibody or a specific enzyme). This would allow for the simultaneous detection of multiple analytes in a single small sample. The use of automated liquid handlers and robotic arms can further enhance the throughput of such systems, enabling the screening of large libraries of compounds for drug discovery or diagnostic purposes. youtube.com The principles of high-throughput flow cytometry, where cells or beads are analyzed one by one as they flow past a detector, could also be adapted for use with SAMSA-Fluorescein, either in solution or attached to particles. nih.gov

Table 2: Research Findings on High-Throughput Fluorescence Analysis

Research AreaKey FindingRelevance to SAMSA-Fluorescein
Microfluidic Cell Analysis Devices have been developed for rapid cell lysis and electrophoretic separation of fluorescent dyes from single cells, achieving analysis rates over 100 times faster than standard methods. fishersci.deSAMSA-Fluorescein could be used to pre-label specific intracellular components for detection in such high-throughput single-cell analyses.
High-Throughput Screening (HTS) Assays Fluorescence-based HTS assays are robust methods for screening large chemical libraries for inhibitors of viral enzymes, such as the SARS-CoV RNA synthesis complex. nih.govActivated SAMSA-Fluorescein could be conjugated to target enzymes for developing novel HTS assays where binding of an inhibitor alters the fluorescence signal.
Flow Cytometry Screening High-throughput flow cytometry platforms can process thousands of wells per day to screen for compounds that affect cellular processes like DNA repair. nih.govCells labeled with SAMSA-Fluorescein conjugates could be analyzed on these platforms to screen for drugs that impact the localization or expression of the labeled protein.
Droplet Microfluidics Droplet-based microfluidics coupled with fluorescence detection allows for the screening of millions of individual cells or reactions encapsulated in tiny droplets. youtube.comSAMSA-Fluorescein could be encapsulated in these droplets to act as a reporter for specific biochemical reactions or binding events.

Samsa Fluorescein in Cellular and Subcellular Imaging Research

Methodologies for Cellular Uptake Studies of Labeled Probes

The initial and most critical step in evaluating a fluorescent probe, such as one conjugated with SAMSA-Fluorescein, is to understand how it enters the cell. Cellular uptake studies are designed to quantify the amount of probe internalized and to elucidate the biological mechanisms governing this process. Common methodologies include incubating cells with the fluorescent probe for specific time periods and at varying concentrations. mdpi.com Following incubation, non-internalized particles are washed away, and the cellular fluorescence is measured. mdpi.com

Two primary techniques for this analysis are flow cytometry, which provides quantitative data on the fluorescence of a large population of individual cells, and fluorescence microscopy, which offers spatial information about the probe's location. mdpi.com To investigate energy-dependent uptake mechanisms, studies are often performed at physiological temperature (37°C) and compared to results at a lower temperature (4°C), where energy-dependent processes like endocytosis are significantly inhibited. dovepress.com

Cells employ several distinct pathways to internalize extracellular materials, and the specific mechanism utilized for a SAMSA-Fluorescein labeled probe can be highly dependent on the cell line and the nature of the molecule it is conjugated to. nih.gov For instance, the internalization route for a nanoparticle-based probe can differ significantly between cell types like 293T, COS7, and CHO cells. nih.gov Key internalization pathways include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.

Researchers investigate these pathways by using specific chemical inhibitors that block a particular route of entry. By treating cells with an inhibitor and observing a subsequent decrease in probe uptake, the involvement of that pathway can be inferred. The punctate fluorescence patterns often observed within cells via confocal microscopy are characteristic of probe localization within endosomes, providing visual evidence of an endocytic uptake mechanism. mdpi.comnih.gov

Internalization PathwayKey ProteinVesicle SizeCommon InhibitorTypical Cargo
Clathrin-Mediated EndocytosisClathrin, Dynamin~120 nmChlorpromazine (B137089), Pitstop 2Nutrient receptors (e.g., Transferrin receptor)
Caveolin-Mediated EndocytosisCaveolin-1, Dynamin~50-80 nmGenistein, Filipin IIICertain toxins, SV40 virus
MacropinocytosisActin, PI3K>200 nmAmiloride, Wortmannin (B1684655)Extracellular fluid, large particles

Once internalized, the journey of a SAMSA-Fluorescein labeled probe is not over. The probe is typically encapsulated within vesicles that traffic along the endo-lysosomal pathway. nih.govnih.gov This pathway involves movement from early endosomes to late endosomes and finally to lysosomes. The acidic environment of the lysosome can be leveraged to release the probe or its cargo into the cytoplasm. nih.gov

The efficiency of this "endosomal escape" is a critical factor, particularly for therapeutic agents or probes designed to act in the cytosol or nucleus. nih.gov For many applications, successful delivery requires that the probe avoids degradation in the lysosome and is released into the cytoplasm to reach its intended intracellular target. Fluorescence microscopy is an ideal method to monitor these highly dynamic trafficking events. thermofisher.com

Application in Confocal Fluorescence Microscopy for Cellular Visualization

Confocal fluorescence microscopy is an indispensable tool for visualizing the subcellular localization of probes labeled with SAMSA-Fluorescein. nih.govevidentscientific.com Unlike conventional widefield fluorescence microscopy, a confocal microscope uses a pinhole aperture to reject out-of-focus light, resulting in high-resolution optical sections of the cell. scian.cl This capability allows for the generation of sharp, detailed images of the probe's distribution within a single plane of the cell and enables the 3D reconstruction of the cell and its internal structures. nottingham.ac.uk

To track a SAMSA-Fluorescein conjugate, it is typically excited with a laser line near its absorption maximum of approximately 495 nm, such as the 488 nm line of an argon-ion laser. evidentscientific.com The resulting emission, which peaks around 520 nm, is then collected to form the image. thermofisher.com To provide context for the probe's location, other cellular compartments are often counterstained with different fluorescent dyes. For example, a blue-fluorescent dye like Hoechst or DAPI is commonly used to stain the nucleus, allowing researchers to determine if the SAMSA-Fluorescein probe has entered the nuclear compartment. nih.gov

Strategies for Organelle-Specific Targeting with SAMSA-Fluorescein Conjugates

A key advantage of using chemical fluorophores like SAMSA-Fluorescein is the ability to conjugate them to targeting moieties that direct the probe to specific subcellular organelles. ucl.ac.uk This strategy is fundamental for studying the function and dynamics of individual organelles like the nucleus, mitochondria, or lysosomes. evidentscientific.comucl.ac.uk The targeting moiety is a molecule that has a natural affinity for a specific organelle. By attaching this "address label" to the SAMSA-Fluorescein probe, its distribution can be shifted from a diffuse pattern throughout the cell to a concentrated accumulation within the organelle of interest.

Targeting the nucleus is of significant interest for studying gene expression and for therapeutic applications. chemrxiv.orginnoprot.com Probes can be directed to the nucleus by conjugation with a Nuclear Localization Signal (NLS). innoprot.comnih.gov NLSs are short peptide sequences rich in basic amino acids like lysine (B10760008) and arginine. innoprot.com These signals are recognized by importin proteins, which facilitate the transport of the NLS-containing cargo through the nuclear pore complexes into the nucleus. innoprot.com

By synthesizing a conjugate of a molecule of interest, an NLS, and SAMSA-Fluorescein, researchers can visualize its accumulation in the nucleus using confocal microscopy. The effectiveness of different NLS sequences or linkers can be compared by quantifying the ratio of nuclear to cytoplasmic fluorescence. nih.gov

NLS NameOriginAmino Acid Sequence
SV40 T-antigenSimian Virus 40-Pro-Lys-Lys-Lys-Arg-Lys-Val-
c-MycHuman proto-oncogene-Pro-Ala-Ala-Lys-Arg-Val-Lys-Leu-Asp-
NucleoplasminXenopus laevis-Lys-Arg-Pro-Ala-Ala-Thr-Lys-Lys-Ala-Gly-Gln-Ala-Lys-Lys-Lys-Lys-

Object-based analysis software can identify and count individual fluorescent spots (objects) and measure their properties, such as intensity and size. nih.gov Colocalization analysis is used to determine the degree of spatial overlap between the fluorescence signal of the SAMSA-Fluorescein probe and that of a known organelle marker. A high degree of colocalization provides strong evidence that the probe is located within that specific organelle. Furthermore, advanced techniques can generate density distribution maps (DDMs), which provide a visual and quantitative representation of the probe's concentration in different cellular regions, highlighting areas of accumulation that might not be obvious from the raw image. researchgate.netmdpi.com

Integration with Nanomaterials for Enhanced Imaging Capabilities

The unique properties of nanomaterials, such as their small size, large surface area, and tunable optical and chemical characteristics, make them ideal platforms for the development of advanced imaging agents. When combined with fluorescent dyes like SAMSA-Fluorescein, these nanomaterials can overcome some of the limitations of traditional organic fluorophores, including photobleaching and low quantum yields.

Upconverting phosphors (UCPs) and their nanoscale counterparts, upconverting nanophosphors (UCNPs), are a class of materials that can convert low-energy near-infrared (NIR) light to higher-energy visible light. This anti-Stokes emission is particularly advantageous for biological imaging as it minimizes autofluorescence from biological tissues, allows for deeper tissue penetration, and reduces photodamage to living cells.

The covalent attachment of SAMSA-Fluorescein to the surface of UCPs and UCNPs creates hybrid probes that combine the benefits of both components. The thiol group on activated SAMSA-Fluorescein allows for stable conjugation to functionalized UCP surfaces, often through maleimide-thiol coupling. Research has demonstrated the successful covalent attachment of SAMSA-Fluorescein to UCPs, creating probes where the UCP acts as a luminescent reporter. nih.govnih.gov

The process typically involves functionalizing the UCP surface with groups that can react with the thiol on SAMSA-Fluorescein. For instance, UCPs can be capped with functionalized silica to provide a surface for conjugating proteins or other biomolecules with surface-accessible cysteines. nih.gov The resulting conjugate can then be used for various bio-sensing and imaging applications. The energy transfer from the UCP to the attached dye can be modulated, allowing for the development of ratiometric sensors. nih.gov

Table 1: Characterization of SAMSA-Fluorescein Conjugated to Upconverting Phosphors

PropertyDescriptionReference
Attachment Method Covalent conjugation via maleimide-thiol coupling to functionalized UCP surface. nih.govnih.gov
Excitation Wavelength Typically in the near-infrared (NIR) range for the UCP. researchgate.net
Emission Wavelength Visible light emission from the UCP, which can then excite the conjugated SAMSA-Fluorescein. researchgate.net
Application Ratiometric detection of substrates and biosensing. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions, conformational changes in proteins, and for use in biosensors. nih.govnih.gov

SAMSA-Fluorescein, with its spectral properties, can act as a FRET donor. Its excitation and emission maxima are approximately 495 nm and 520 nm, respectively. thermofisher.com When paired with a suitable acceptor molecule that has an absorption spectrum overlapping with fluorescein's emission spectrum, FRET can occur. For instance, rhodamine derivatives are often used as acceptor partners for fluorescein (B123965) in FRET studies. nih.gov

In cellular imaging research, SAMSA-Fluorescein can be conjugated to a molecule of interest, and a corresponding acceptor fluorophore can be attached to another molecule. If the two molecules interact and come into close proximity, FRET will be observed as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence. This allows for the visualization and quantification of molecular interactions within living cells. nih.gov While specific studies detailing the use of SAMSA-Fluorescein in FRET applications are not abundant, the principles of FRET and the known spectral properties of fluorescein provide a strong basis for its utility in this context. nih.govnih.gov

Table 2: Principles of FRET with SAMSA-Fluorescein as a Donor

ParameterDescription
Donor Fluorophore SAMSA-Fluorescein
Excitation (Donor) ~495 nm
Emission (Donor) ~520 nm
Acceptor Fluorophore A fluorophore with an absorption spectrum that overlaps with the emission of SAMSA-Fluorescein (e.g., Rhodamine derivatives).
Mechanism Non-radiative dipole-dipole coupling.
Distance Dependence Efficiency is inversely proportional to the sixth power of the distance between donor and acceptor.
Applications Studying protein-protein interactions, conformational changes, and biosensing.

Nanogels and polymersomes are promising nanocarriers for drug delivery applications. Nanogels are crosslinked polymer networks that can encapsulate therapeutic agents, while polymersomes are vesicular structures formed from the self-assembly of amphiphilic block copolymers, capable of carrying both hydrophilic and hydrophobic drugs. nih.gov

Fluorescent labeling of these nanocarriers is crucial for tracking their biodistribution, cellular uptake, and intracellular trafficking, as well as for monitoring drug release. rsc.org SAMSA-Fluorescein, with its thiol-reactive handle, is well-suited for covalently labeling nanogels and polymersomes. The thiol group can react with functional groups on the polymer backbone or on the surface of the nanoparticles, ensuring stable and long-lasting labeling.

By incorporating SAMSA-Fluorescein into these drug delivery systems, researchers can use fluorescence microscopy techniques to visualize their journey in vitro and in vivo. This allows for the optimization of nanocarrier design to improve targeting efficiency and controlled drug release. For example, real-time monitoring of fluorescently labeled polymeric micelles has been used to observe their accumulation at tumor sites. rsc.org While specific studies focusing on SAMSA-Fluorescein are limited, the general principle of using fluorescein derivatives for labeling drug delivery systems is well-established. nih.gov

Table 3: Application of Fluorescent Labeling in Drug Delivery Research

NanocarrierLabeling StrategyInformation Obtained
Nanogels Covalent conjugation of a fluorescent dye (e.g., a fluorescein derivative) to the polymer network.Cellular uptake, intracellular localization, and drug release kinetics.
Polymersomes Incorporation of a fluorescently labeled polymer into the vesicle structure or surface modification with a fluorescent dye.Biodistribution, circulation time, and targeted delivery to specific tissues or cells.

Comparative Analysis and Isomeric Considerations of Samsa Fluorescein

Performance Comparison with Other Fluorescein (B123965) Derivatives and Thiol-Reactive Probes

The utility of a fluorescent probe is determined by several key performance indicators, including its brightness, photostability, and reactivity. When compared to other fluorescein derivatives and thiol-reactive probes, SAMSA-Fluorescein exhibits a distinct profile of advantages and disadvantages.

Photostability, or the resistance to photobleaching (the irreversible loss of fluorescence upon exposure to light), is a significant limitation of fluorescein-based dyes. optolongfilter.comnih.govsyronoptics.com In contrast, modern synthetic dyes, such as the Alexa Fluor series, have been specifically engineered for enhanced photostability. optolongfilter.comnih.govsyronoptics.comsyronoptics.com This allows for longer imaging times and more robust quantitative measurements. optolongfilter.comnih.gov Studies comparing Alexa Fluor 488, which has similar spectral properties to fluorescein, with fluorescein isothiocyanate (FITC) have demonstrated the superior photostability of the Alexa Fluor dye. optolongfilter.comnih.govresearchgate.net Given that SAMSA-Fluorescein shares the same fluorescein core, its conjugates are also susceptible to photobleaching, a critical consideration for applications requiring prolonged or intense illumination.

Table 1: General Performance Comparison of Fluorescent Probe Families

FeatureFluorescein Derivatives (including SAMSA-Fluorescein)Alexa Fluor Dyes
Brightness High, but can be pH-dependentVery High
Photostability Moderate to LowHigh
pH Sensitivity High (fluorescence decreases in acidic conditions)Low (stable fluorescence over a wide pH range)
Cost Generally LowerHigher

This table presents a generalized comparison. Specific properties can vary between individual dyes within a family and upon conjugation.

SAMSA-Fluorescein belongs to a class of thiol-reactive probes that require an activation step. The acetyl group protecting the thiol must be removed with a base, such as sodium hydroxide (B78521), to generate the reactive thiol-containing fluorescein. thermofisher.com This activated form can then react with other thiol-reactive moieties like maleimides or iodoacetamides on proteins. thermofisher.com The reaction with the activated SAMSA-Fluorescein typically proceeds at room temperature for approximately 30 minutes. thermofisher.com

Other common thiol-reactive probes include maleimides and iodoacetamides. Maleimides react with thiols via a Michael addition reaction, while iodoacetamides undergo a nucleophilic substitution reaction. Both of these reactions are generally faster and proceed under milder conditions than those requiring the deprotection of a thiol group. For instance, maleimide (B117702) and iodoacetamide (B48618) reactions are often complete within a few hours at neutral pH.

The reactivity of SAMSA-Fluorescein is therefore distinct. The necessity of an activation step adds a layer of complexity to labeling protocols. However, it also offers a degree of control, as the reactive species is generated immediately before use. Once activated, the thiol on the fluorescein is susceptible to oxidation, forming a disulfide, which reduces its reactivity over time. thermofisher.com Therefore, it is recommended to use the activated reagent promptly. thermofisher.com

Impact of Isomeric Mixture on Analytical Resolution and Data Interpretation

SAMSA-Fluorescein is synthesized and supplied as a mixture of two isomers: 5-((2-S-(acetylmercapto)succinoyl)amino)fluorescein and 5-((3-S-(acetylmercapto)succinoyl)amino)fluorescein. thermofisher.comchemicalbook.comfishersci.ie This isomeric composition can have significant implications for high-resolution analytical techniques such as chromatography and electrophoresis.

The two isomers of SAMSA-Fluorescein, while chemically similar, possess different structural arrangements that can lead to distinct physical properties and interactions with a stationary phase in a chromatography column. High-performance liquid chromatography (HPLC) is a powerful technique for separating such isomers. While specific protocols for the separation of SAMSA-Fluorescein isomers are not prominently documented, methods for separating isomers of other fluorescent dyes, such as FITC, and various amino acid enantiomers are well-established. nih.gov These separations are typically achieved using reversed-phase or chiral stationary phases and optimizing the mobile phase composition. nih.gov

For conjugates of SAMSA-Fluorescein, the presence of two isomers in the labeling reagent can result in the formation of two distinct labeled products for each thiol site on a protein. This can complicate the resulting chromatogram, leading to peak broadening or the appearance of closely eluting doublets, which can make purification and characterization more challenging.

In capillary electrophoresis (CE), the charge-to-mass ratio and hydrodynamic radius of an analyte determine its migration time. The subtle structural differences between the two SAMSA-Fluorescein isomers can lead to slight variations in these properties, potentially causing peak splitting or broadening in the electropherogram of a labeled molecule. nih.gov This can complicate data interpretation, especially in quantitative analyses or when high resolution is required to separate different labeled species. nih.gov

Several strategies can be employed to mitigate these issues:

Method Optimization: Adjusting the CE parameters, such as the buffer pH, ionic strength, and temperature, can sometimes improve peak shape and resolution.

Use of Additives: The inclusion of organic modifiers or other additives in the running buffer can alter the interactions between the analytes and the capillary wall, potentially co-eluting the isomeric forms.

Pre-labeling Purification: While challenging, it may be possible to chromatographically separate the two SAMSA-Fluorescein isomers before protein conjugation, ensuring a homogenous labeled product.

Data Analysis: If isomeric separation cannot be avoided, data analysis methods that account for the presence of two peaks for a single labeled species may be necessary.

Advantages and Limitations of SAMSA-Fluorescein in Specific Research Contexts

The choice of a fluorescent probe is highly dependent on the specific application. SAMSA-Fluorescein offers a unique set of characteristics that make it advantageous in certain research contexts, while its limitations may preclude its use in others.

Advantages:

One notable advantage of SAMSA-Fluorescein is its application in labeling carbohydrate moieties on glycoproteins without compromising protein function. In a study by Chamow and colleagues, activated SAMSA-Fluorescein was used with a heterobifunctional crosslinking reagent to fluorescently label the carbohydrate portions of the soluble CD4 glycoprotein (B1211001) (sCD4). thermofisher.com This approach successfully labeled the protein without affecting its binding affinity for the HIV-1 envelope protein gp120. thermofisher.com This demonstrates the utility of SAMSA-Fluorescein in applications where preserving the biological activity of the labeled molecule is paramount.

Limitations:

The primary limitations of SAMSA-Fluorescein are inherent to its fluorescein core and its isomeric nature. These include:

Photobleaching: Like other fluorescein derivatives, SAMSA-Fluorescein is susceptible to rapid photobleaching, which can be problematic for long-term imaging studies or techniques that require high-intensity light sources. optolongfilter.comnih.govsyronoptics.com

pH Sensitivity: The fluorescence of fluorescein is quenched at acidic pH, which can affect the reliability of fluorescence measurements in environments with fluctuating pH.

Isomeric Complexity: The presence of two isomers can lead to complications in purification and analysis, as discussed in section 7.2. nih.gov

Activation Requirement: The need to activate the probe immediately before use adds an extra step to the labeling protocol and introduces potential variability if the activated probe is not used promptly. thermofisher.com

In quantitative applications where high photostability and pH insensitivity are critical, more advanced dyes like the Alexa Fluor series may be a better choice. syronoptics.comsyronoptics.com However, for specific applications such as the targeted labeling of glycoproteins where functional preservation is key, SAMSA-Fluorescein remains a valuable tool.

Future Perspectives and Advanced Research Trajectories for Samsa Fluorescein

Development of Novel SAMSA-Fluorescein Derivatives with Enhanced Properties

The foundation of SAMSA-fluorescein's utility is the fluorescein (B123965) fluorophore. However, standard fluorescein has known limitations, such as pH sensitivity and susceptibility to photobleaching, which drive the need for improved derivatives. rsc.orgmdpi.comencyclopedia.pub

Improved Photophysical Characteristics

The development of new fluorescent probes often focuses on optimizing their optical properties for more demanding applications. For derivatives of SAMSA-fluorescein, research can be directed toward several key improvements:

Enhanced Photostability: Fluorescein is known to photobleach relatively quickly under intense illumination, a significant drawback for long-term imaging or super-resolution microscopy. rsc.orgmdpi.com The design of new derivatives could incorporate strategies known to increase photostability, such as the introduction of fluorine atoms into the xanthene ring, a modification seen in the more photostable Oregon Green dye. rsc.org

Increased Quantum Yield and Brightness: While the dianionic form of fluorescein has a very high quantum yield (approaching 0.95 in basic solutions), this is highly dependent on pH. encyclopedia.pub The development of derivatives that maintain high fluorescence quantum yields across a broader pH range is a key goal. thermofisher.com This could involve modifications to the fluorescein core that lower the pKa of the phenolic hydroxyl group, making the dye brightly fluorescent at physiological pH. thermofisher.com

Tuned Emission Spectra and Larger Stokes Shifts: The ability to tune the excitation and emission wavelengths is critical for multicolor imaging experiments to minimize spectral overlap. Chemical modifications to the fluorescein structure can shift its spectral properties. Furthermore, developing derivatives with unusually large Stokes shifts is desirable as it improves the signal-to-noise ratio by allowing for more effective separation of excitation and emission light. nih.gov

Aggregation-Induced Emission (AIE): Fluorescein is a classic example of a molecule that suffers from aggregation-caused quenching (ACQ), where its fluorescence is diminished in a solid or aggregated state. nih.gov A novel research trajectory involves redesigning the molecule to impart aggregation-induced emission (AIE) properties. This could be achieved by coating nanoparticles with fluorescein derivatives, a strategy shown to make the resulting material fluorescent in the solid state, opening up new applications in materials science and biosensing. nih.gov

PropertyStandard FluoresceinPotential Derivative GoalRationale
Photostability Moderate (Φbl ≈ 3 × 10⁻⁵) rsc.orgHighEnables longer imaging times and super-resolution techniques. rsc.org
pH Sensitivity High (pKa ≈ 6.4) encyclopedia.pubthermofisher.comLow (Insensitive from pH 4-10)Provides stable signal in varying cellular compartments. thermofisher.com
Stokes Shift Small (~20-25 nm) thermofisher.comLarge (>100 nm)Reduces spectral crosstalk and improves detection sensitivity. nih.gov
State-Dependent Emission Aggregation-Caused Quenching (ACQ) nih.govAggregation-Induced Emission (AIE)Allows for fluorescence in solid state and aggregated systems. nih.gov

Enhanced Specificity and Reactivity

The primary function of activated SAMSA-fluorescein is to provide a thiol group for reaction. However, the broader field of thiol-reactive probes faces challenges in achieving high selectivity, particularly in the complex intracellular environment where multiple biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) coexist. nih.govrsc.org Future research into SAMSA-fluorescein derivatives could focus on imparting greater control over reactivity.

Discrimination Among Biothiols: The similar structure and reactivity of biological thiols make them difficult to distinguish. rsc.org Advanced probes could be designed to selectively react with one type of thiol over others. Strategies to achieve this include combining a reactive moiety (like a Michael acceptor) with non-covalent interaction sites (e.g., electrostatic attraction) that favor binding to a specific target, such as the negatively charged cysteine. rsc.org

Dual-Reactive and Dual-Quenching Designs: A rational design strategy to improve both sensitivity and selectivity involves creating probes with dual-reactive groups. rsc.org This approach can significantly enhance the specificity for thiols over other nucleophiles. Combining this with a dual-quenching mechanism, where fluorescence is suppressed until both quenching groups are removed by the specific reaction, can dramatically increase the signal-to-background ratio. rsc.org

Tunable and Bio-orthogonal Reactivity: While SAMSA-fluorescein provides a general thiol, future derivatives could incorporate more advanced reactive groups. For example, oxanorbornadiene (OND) systems are highly stable in aqueous solutions but react rapidly and selectively with thiols, providing a "fluorogenic" response where fluorescence increases significantly upon conjugation. nih.gov Another advanced approach is the development of "photoskunks," which are molecules that generate a reactive thiol group only upon irradiation with light of a specific wavelength, offering spatiotemporal control over the labeling reaction. rsc.org This would allow researchers to activate the thiol group at a precise time and location within a cell or tissue.

Integration into Multi-Modal Imaging Systems

No single imaging modality is perfect; techniques with high sensitivity often lack spatial resolution, and vice-versa. nih.gov Multimodal imaging overcomes these limitations by combining two or more imaging techniques—such as fluorescence microscopy, magnetic resonance imaging (MRI), and positron emission tomography (PET)—to provide a more complete picture of biological processes. nih.govnumberanalytics.com

A significant future direction for SAMSA-fluorescein is its incorporation into multimodal probes. numberanalytics.com This involves creating a single entity, often a nanoparticle or liposome (B1194612), that carries both the fluorescein derivative and a contrast agent for another modality. nih.govnih.gov For instance, the thiol group generated from SAMSA-fluorescein could be used to anchor the molecule to a lipid that is then incorporated into a liposome. This same liposome could encapsulate a Gd-based contrast agent for MRI or be labeled with a radionuclide for PET imaging. nih.gov

Such a multimodal probe would allow researchers to:

Use MRI for whole-body, non-invasive tracking of the probe's distribution to a tumor site. nih.gov

Switch to fluorescence imaging for high-resolution microscopic confirmation of the probe's presence in tissue sections or for guiding intraoperative resection. nih.govnih.gov

This synergistic approach ensures that the signals from different modalities are co-localized, as they originate from a single probe, providing a more accurate and comprehensive diagnosis and analysis of disease states. nih.gov

Expansion of Applications in Emerging Research Fields (e.g., Single-Molecule Studies)

Single-molecule techniques have revolutionized biology by allowing researchers to observe the behavior of individual molecules, revealing dynamics and heterogeneities that are obscured in traditional bulk measurements. acs.org Thiol-reactive fluorescent dyes are preferred reagents for single-molecule applications like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Correlation Spectroscopy (FCS) due to their ability to be site-specifically conjugated to proteins. thermofisher.com

FRET, when measured at the single-molecule level (smFRET), can reveal conformational changes in biomolecules and monitor intermolecular interactions in real time. johnshopkins.edu The ability to specifically label cysteine residues on a protein with a donor or acceptor fluorophore is critical for these experiments. Activated SAMSA-fluorescein provides a thiol group that can be reacted with a maleimide-functionalized dye, or conversely, the fluorescein itself (from SAMSA-fluorescein) can be attached to a protein that has been modified to contain a thiol-reactive group. This site-specific labeling allows for the precise placement of fluorophores needed to measure distance changes between different parts of a single molecule or between interacting molecules. johnshopkins.edunih.gov

Future applications could see SAMSA-fluorescein chemistry used to:

Label different domains of a single protein with distinct fluorophores to observe correlated movements and folding pathways. johnshopkins.edu

Study protein-protein interactions by labeling one protein with a donor and its binding partner with an acceptor.

Investigate enzyme kinetics at the single-molecule level.

The primary challenges in this field are the need for exceptionally photostable dyes to allow for long observation times and overcoming the "concentration barrier," which limits these techniques to low fluorophore concentrations. rsc.orgacs.org The development of brighter and more photostable SAMSA-fluorescein derivatives would directly advance its utility in this demanding research area.

Computational and Theoretical Studies on SAMSA-Fluorescein Interactions and Behavior

Computational chemistry provides a powerful tool for the rational design of new molecules and for understanding their behavior at an atomic level. researchgate.netacs.org Theoretical studies, particularly those using Density Functional Theory (DFT), are crucial for predicting the photophysical and chemical properties of new fluorophore derivatives before undertaking complex and costly synthesis. researchgate.netresearchgate.net

For SAMSA-fluorescein, computational studies can provide insight into several key areas:

Predicting Photophysical Properties: DFT calculations can model the electronic structure of proposed derivatives. This allows researchers to predict how different functional groups attached to the fluorescein core will alter the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn determines the absorption and emission wavelengths. researchgate.net This bottom-up design approach can guide the synthesis of derivatives with tailored spectral properties. rsc.org

Modeling Reaction Mechanisms: The reaction of a thiol with an electrophile (such as a maleimide) can be modeled to understand its thermodynamics and kinetics. Computational analysis can reveal the structure of intermediates, such as the formation of a charge-transfer complex between a thiolate anion and the reactive group, and calculate the energy barriers for the reaction. researchgate.net This is directly relevant to understanding the efficiency and specificity of the conjugation reactions that SAMSA-fluorescein is designed to facilitate.

Investigating Environmental Effects: Molecular modeling can simulate how the local environment (e.g., solvent polarity, binding within a protein pocket) affects the fluorescence properties and reactivity of the probe. This is critical for interpreting data from cellular imaging experiments where the probe experiences a range of microenvironments.

While specific computational studies on SAMSA-fluorescein itself are not prominent, the principles are well-established for fluorescein derivatives and thiol-reactive systems. researchgate.netresearchgate.net Future research will undoubtedly leverage these in silico tools to accelerate the development of the next generation of thiol-reactive probes based on the SAMSA-fluorescein scaffold.

Q & A

Basic Research Questions

Q. How can the two isomers in SAMSA-Fluorescein be separated for purity assessment in experimental workflows?

  • Methodological Answer : Capillary electrophoresis (CE) coupled with multivariate calibration using artificial neural networks (ANNs) allows quantification of unresolved isomers by analyzing peak patterns and correlating them with isomer ratios . Alternatively, gas chromatography-mass spectrometry (GC/MS) with optimized split ratios and injection parameters can differentiate positional isomers, as demonstrated in fluoromethamphetamine studies . For SAMSA-Fluorescein, validate separation using CE with a chiral selector or GC/MS under non-polar stationary phases.

Q. What experimental design considerations are critical for SAMSA-Fluorescein in protein-labeling studies?

  • Methodological Answer :

  • Activation : Pre-treat SAMSA-Fluorescein with a base (e.g., 0.1 M NaOH) to deacetylate the thiol group, enabling conjugation with maleimide or iodoacetamide targets .
  • Buffer Optimization : Avoid additives like DMSO (>2%) or DTT (>100 μM), which suppress fluorescence by ≤25% and ≤15%, respectively (Table 2, ).
  • Plate Selection : Use black-walled plates for better signal-to-noise ratios or white plates for higher fluorescence intensity in microplate readers .
  • Isomer Ratio : Standardize isomer ratios (e.g., 1:1) to ensure reproducibility, as unequal ratios may alter labeling efficiency.

Q. How can researchers assess the photostability of SAMSA-Fluorescein isomers under varying experimental conditions?

  • Methodological Answer : Perform time-lapsed fluorescence measurements under controlled illumination (e.g., 488 nm excitation) in buffer systems mimicking physiological conditions (e.g., PBS with 1% glycerol). Compare decay rates between isomers using HPLC or CE to isolate degradation products . Include β-mercaptoethanol (β-ME) at 100 μM to minimize photobleaching, which reduces fluorescence by ≤3% .

Advanced Research Questions

Q. How can contradictions in isomer-specific fluorescence data be resolved in complex biological systems?

  • Methodological Answer : Apply triangulation by cross-validating results with orthogonal techniques:

  • Spectroscopic Validation : Use terahertz time-domain spectroscopy (THz-TDS) to correlate absorption peaks (0.4–3.0 THz range) with isomer-specific vibrational modes .
  • Chromatographic Confirmation : Re-analyze samples via GC/MS with adjusted split ratios to confirm isomer ratios .
  • Computational Modeling : Density functional theory (DFT) simulations of unit cells can predict spectral behavior and resolve discrepancies between experimental and theoretical data .

Q. What advanced methods quantify isomer-specific interactions in live-cell imaging studies?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize SAMSA-Fluorescein with stable isotopes (e.g., ¹³C) for tracking isomer-specific uptake via mass spectrometry imaging .
  • Single-Molecule Microscopy : Use total internal reflection fluorescence (TIRF) to distinguish isomer binding kinetics based on fluorescence polarization differences.
  • Competitive Binding Assays : Co-administer isomer-specific inhibitors (e.g., thiol-blocking agents) to isolate contributions from each isomer .

Q. How can computational models predict isomer-specific behavior in SAMSA-Fluorescein conjugates?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model SAMSA-Fluorescein’s thiol group mobility post-deacetylation to predict conjugation efficiency with target proteins .
  • DFT-Based Spectral Predictions : Calculate vibrational modes and electron density maps to simulate THz or fluorescence spectra for each isomer . Validate against experimental data from CE or GC/MS .

Q. What strategies minimize interference from cellular components in SAMSA-Fluorescein-based assays?

  • Methodological Answer :

  • Pre-Treatment Protocols : Lyse cells with gentamicin-containing buffers to reduce autofluorescence from organelles .
  • Additive Screening : Test fluorescence suppression effects of common reagents (e.g., glycerol ≤1%, β-ME ≤100 μM) using Table 2 .
  • Control Experiments : Include unlabeled samples and isomer-specific quenching agents (e.g., iodoacetamide) to isolate background signals .

Q. How do long-term storage conditions affect isomerization or degradation of SAMSA-Fluorescein?

  • Methodological Answer : Conduct accelerated aging studies by storing aliquots at -20°C (lyophilized) vs. 4°C (in solution). Monitor isomer ratios monthly via CE and fluorescence intensity using black-walled plates . For degradation product analysis, employ LC-MS to identify byproducts like deacetylated fluorescein or disulfide-linked dimers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.